molecular formula C18H22F3N3O B10917096 4-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10917096
M. Wt: 353.4 g/mol
InChI Key: WIWVILJPDJDMIV-UHFFFAOYSA-N
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Description

N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: is a synthetic organic compound characterized by its complex structure, which includes an isopropoxypropyl group, a methylphenyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-amine.

    Alkylation: The isopropoxypropyl group is introduced via an alkylation reaction. This step often requires the use of a strong base like sodium hydride (NaH) to deprotonate the amine, followed by the addition of 3-isopropoxypropyl bromide.

    Final Coupling: The final step involves coupling the alkylated pyrimidine with the amine group under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring is known to interact with nucleic acids, potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.

    N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-CHLORO-2-PYRIMIDINYL]AMINE: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in N-(3-ISOPROPOXYPROPYL)-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE distinguishes it from similar compounds, enhancing its lipophilicity and potentially increasing its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22F3N3O

Molecular Weight

353.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-(3-propan-2-yloxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H22F3N3O/c1-12(2)25-10-4-9-22-17-23-15(11-16(24-17)18(19,20)21)14-7-5-13(3)6-8-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,23,24)

InChI Key

WIWVILJPDJDMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCOC(C)C)C(F)(F)F

Origin of Product

United States

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